molecular formula C19H15N3O3S B2994482 N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 868674-50-4

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No.: B2994482
CAS No.: 868674-50-4
M. Wt: 365.41
InChI Key: TZBYOALSFXKHLW-VXPUYCOJSA-N
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Description

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a synthetic benzothiazole derivative offered for research purposes. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Structurally related compounds have been investigated as modulators of ion channels, such as the Zinc-Activated Channel (ZAC), where they can act as negative allosteric modulators . Furthermore, benzothiazole cores are frequently explored for their antimicrobial potential, with some derivatives demonstrating activity against bacterial strains like Staphylococcus aureus and acting as inhibitors of essential bacterial enzymes like dihydropteroate synthase (DHPS) . The specific substitution pattern on this compound—featuring 5,7-dimethyl groups, a prop-2-ynyl chain, and a 2-nitrobenzamide moiety—suggests potential for unique physicochemical and interaction properties. Researchers can utilize this compound as a chemical building block, a reference standard, or a candidate for screening in various pharmacological and biochemical assays. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-4-9-21-16-11-12(2)10-13(3)17(16)26-19(21)20-18(23)14-7-5-6-8-15(14)22(24)25/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBYOALSFXKHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 2-nitrobenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could yield various oxidized products.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Materials Science: Benzothiazole derivatives are known for their optical and electronic properties, which could be useful in the development of organic semiconductors, dyes, and sensors.

    Industrial Chemistry: The compound could be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares structural motifs, physicochemical properties, and biological activities of the target compound with its analogs:

Compound Name Structural Features Molecular Weight (g/mol) Solubility Key Spectroscopic Data Biological Activity
Target Compound
(N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide)
5,7-dimethyl, 3-prop-2-ynyl, 2-nitrobenzamide ~373.4 (estimated) Ethanol-soluble IR: Amide I (~1680 cm⁻¹), nitro (~1520 cm⁻¹), aromatic C=C (~1480 cm⁻¹) Not reported (inference required)
N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 5-ethyl thiadiazole, 2-nitrobenzamide 291.7 (calculated) Ethanol-soluble IR: Amide I (1682 cm⁻¹), NH (3151 cm⁻¹); UV: λmax ~270 nm Anticonvulsant (validated methods)
Halosafen (herbicide) 2-nitrobenzamide with chloro/fluoro/trifluoromethyl phenoxy, ethylsulfonyl 458.8 Not specified Not provided Herbicide
N-{(1,3-benzothiazol-2-yl)carbamothioyl}-substituted benzamides Benzothiazole core, thioamide linkage, substituted benzamide 300–400 (varies) Substituent-dependent IR: Thioamide (~1200 cm⁻¹), amide (~1650 cm⁻¹); ¹H NMR: aromatic protons (δ 6.9–8.2 ppm) Antibacterial (Gram +/-)
Key Observations:
  • Nitrobenzamide moieties are associated with diverse bioactivities; anticonvulsant () and herbicidal () activities depend on additional substituents. Benzothiazole derivatives with carbamothioyl linkages () exhibit antibacterial properties, suggesting the benzothiazole core is critical for targeting microbial enzymes.

Physicochemical and Spectroscopic Properties

  • Solubility: Ethanol solubility is common among nitrobenzamide derivatives (e.g., N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide) due to hydrophobic substituents . Water insolubility limits bioavailability, necessitating formulation adjustments.
  • Spectroscopy :
    • IR : Amide I bands (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) are consistent across analogs .
    • ¹H NMR : Aromatic protons in benzothiazole derivatives appear at δ 6.9–8.2 ppm, while methyl and propargyl groups resonate at δ 2.0–3.5 ppm .

Biological Activity

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H16N3O3S
CAS Number 868674-50-4

The biological activities of this compound are primarily attributed to its unique structural features. The benzothiazole core is known for its diverse pharmacological effects. The mechanisms through which this compound exerts its effects include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Properties : It could induce apoptosis in cancer cells or inhibit cell division by targeting specific enzymes involved in these processes.
  • Anti-inflammatory Effects : The compound might modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Comparative Studies

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
BenzothiazoleAntimicrobial, anticancerBasic structure known for diverse effects
2-NitrobenzamideAnticancerSimilar nitro group
Prop-2-ynyl DerivativesVariesAlkyne functionality enhances reactivity

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In studies where N-(5,7-dimethyl-3-prop-2-ynyl) derivatives were tested against various bacterial strains, the compound showed promising results in inhibiting growth.

Anticancer Studies

In vitro studies have demonstrated that N-(5,7-dimethyl-3-prop-2-ynyl) derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Anti-inflammatory Properties

Preliminary studies suggest that this compound can reduce inflammation markers in animal models. It was observed to lower levels of TNF-alpha and IL-6 in treated subjects compared to controls.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial properties against E. coli.
    • Methodology : Disc diffusion method was used.
    • Results : The compound displayed a zone of inhibition comparable to standard antibiotics.
  • Case Study 2: Cancer Cell Apoptosis
    • Objective : To assess the effect on MCF7 cell line.
    • Methodology : MTT assay followed by flow cytometry analysis.
    • Results : Significant reduction in cell viability and increased apoptosis rates were noted.

Q & A

What are the optimal synthetic routes for N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question
Synthesis typically involves coupling nitrobenzoyl chloride derivatives with substituted benzothiazole amines under inert atmospheres (e.g., nitrogen). Key steps include:

  • Reagent Selection : Use anhydrous solvents (THF, pyridine) and catalysts like copper triflate for cyclization or coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/ethanol .
  • Optimization : Adjust stoichiometry (equimolar ratios of amine and acyl chloride), temperature (room temperature to 110°C), and reaction time (overnight stirring) to maximize yield .

How can the structural identity of the compound be confirmed using spectroscopic techniques?

Basic Research Question
Methodological Approach :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1682 cm⁻¹ for amide I, nitro group vibrations at ~1520–1548 cm⁻¹, and C≡C stretch from the propargyl group at ~2100 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and propargyl protons (δ 3.1–3.3 ppm) .
    • ¹³C NMR : Carbonyl carbons (~165–170 ppm), nitrobenzamide aromatic carbons (~120–140 ppm) .
  • UV-Vis : Absorption maxima (~270–320 nm) due to π→π* transitions in the nitrobenzamide and benzothiazole moieties .

What methodologies are recommended for assessing purity and identifying impurities in this compound?

Advanced Research Question
Quality Control Strategies :

  • TLC : Use silica gel GF254 plates with mobile phases like ethyl acetate/hexane (1:2); visualize under UV (254 nm) to detect impurities .
  • HPLC : C18 column, acetonitrile/water gradient (70:30), UV detection at 280 nm. Validate with spiked impurity standards .
  • Validation Parameters :
    • Linearity: Correlation coefficient (r) ≥0.9999 over 10–100 µg/mL .
    • Precision: Relative standard deviation (RSD) <2% for repeatability .

In pharmacological studies, what experimental models are suitable for evaluating biological activity?

Advanced Research Question
Anticonvulsant Activity Testing :

  • In Vivo Models :
    • Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents. Measure latency to seizure onset and mortality reduction .
  • Dose Optimization : Start with 50–100 mg/kg (oral/IP) based on structural analogs like N-(5-ethyl-thiadiazolyl)-2-nitrobenzamide, which showed 100% protection at 30 mg/kg .
  • Mechanistic Studies : Electrophysiological assays (patch-clamp) to assess GABAergic or sodium channel modulation.

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question
Conflict Mitigation Strategies :

  • Cross-Validation : Compare IR, NMR, and X-ray crystallography (if single crystals are available). For example, SHELX programs can refine crystal structures to resolve ambiguities .
  • Computational Modeling : Use DFT calculations (Gaussian, ORCA) to predict NMR/IR spectra and compare with experimental data .
  • Impurity Analysis : TLC or HPLC-MS to detect byproducts interfering with spectral interpretation .

What computational methods support the prediction of reactivity and biological interactions?

Advanced Research Question
In Silico Tools :

  • Molecular Docking (AutoDock, Glide) : Predict binding affinity to targets like GABA receptors or enzymes (e.g., carbonic anhydrase) .
  • DFT Calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • MD Simulations (GROMACS) : Study stability in biological membranes or protein-ligand dynamics over 100+ ns trajectories.

How to establish a robust UV-Vis spectrophotometric method for quantitative analysis?

Basic Research Question
Protocol :

  • Calibration Curve : Prepare standards (1–50 µg/mL in ethanol). Measure absorbance at λ_max (e.g., 290 nm).
  • Validation :
    • Linearity: Regression equation (e.g., y = 0.9999x + 0.1393, r = 0.9999) .
    • Accuracy: Recovery 98–102% via spiked samples .
  • Sample Prep : Dissolve 10 mg in 100 mL ethanol, filter (0.45 µm), dilute to working concentration .

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